molecular formula C6H14Cl2N4 B1435387 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride CAS No. 1803585-97-8

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B1435387
CAS No.: 1803585-97-8
M. Wt: 213.11 g/mol
InChI Key: OXTHJNIYPKELQQ-UHFFFAOYSA-N
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Description

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

  • Formation of 4-methyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with formic acid and acetic acid under reflux conditions.

  • Attachment of the propylamine group: The 4-methyl-4H-1,2,4-triazole is then reacted with 1,3-diaminopropane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

  • Conversion to dihydrochloride salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted triazoles.

Scientific Research Applications

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological systems and enzyme interactions.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and dyes.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative without the propylamine group.

  • 1,2,4-Triazole derivatives: Other triazole compounds with different substituents on the ring.

Uniqueness: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to the presence of the propylamine group, which can enhance its reactivity and binding properties compared to simpler triazole derivatives.

Properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-10-5-8-9-6(10)3-2-4-7;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHJNIYPKELQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

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